molecular formula C14H6ClNO4 B093780 1-Chloro-5-nitroanthraquinone CAS No. 129-40-8

1-Chloro-5-nitroanthraquinone

Cat. No. B093780
CAS RN: 129-40-8
M. Wt: 287.65 g/mol
InChI Key: VOZLLWQPJJSWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-5-nitroanthraquinone is a chemical compound that belongs to the class of nitroanthraquinones. It is commonly used in scientific research as a tool for studying the biochemical and physiological effects of various compounds.

Mechanism Of Action

The mechanism of action of 1-Chloro-5-nitroanthraquinone is not fully understood. However, it is known to undergo a reduction reaction in the presence of certain enzymes, resulting in the formation of a fluorescent product. This product can then be detected using various techniques such as fluorescence microscopy or spectroscopy.

Biochemical And Physiological Effects

1-Chloro-5-nitroanthraquinone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as protein kinases and phosphatases. It has also been shown to induce apoptosis in certain cell types. Additionally, it has been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Chloro-5-nitroanthraquinone in lab experiments is its high sensitivity. It can detect low levels of enzyme activity and protein interactions. Additionally, it is relatively easy to use and can be incorporated into a variety of experimental setups.
One limitation of using 1-Chloro-5-nitroanthraquinone is its potential toxicity. It can be toxic to cells at high concentrations and may cause cell death. Additionally, it may interfere with other experimental assays, such as those involving redox reactions.

Future Directions

There are several future directions for research involving 1-Chloro-5-nitroanthraquinone. One area of interest is the development of new fluorescent probes based on this compound. These probes could be used to study a variety of biological processes, including protein-protein interactions and enzyme activity.
Another area of interest is the use of 1-Chloro-5-nitroanthraquinone in drug discovery. It has been shown to have anti-inflammatory properties, and further research could lead to the development of new anti-inflammatory drugs.
Finally, research could focus on the potential use of 1-Chloro-5-nitroanthraquinone in cancer therapy. It has been shown to induce apoptosis in certain cell types, and further research could lead to the development of new cancer treatments.
Conclusion:
1-Chloro-5-nitroanthraquinone is a valuable tool for studying the biochemical and physiological effects of various compounds. Its high sensitivity and ease of use make it a popular choice in scientific research. While there are limitations to its use, ongoing research is exploring new applications for this compound, including drug discovery and cancer therapy.

Synthesis Methods

1-Chloro-5-nitroanthraquinone can be synthesized by the nitration of 1-chloroanthraquinone. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid. The resulting product is then purified through recrystallization using an appropriate solvent.

Scientific Research Applications

1-Chloro-5-nitroanthraquinone is commonly used in scientific research as a tool for studying the biochemical and physiological effects of various compounds. It is often used as a fluorescent probe for measuring the activity of enzymes such as protein kinases and phosphatases. It can also be used to study the interactions between proteins and other molecules.

properties

CAS RN

129-40-8

Product Name

1-Chloro-5-nitroanthraquinone

Molecular Formula

C14H6ClNO4

Molecular Weight

287.65 g/mol

IUPAC Name

1-chloro-5-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H6ClNO4/c15-9-5-1-3-7-11(9)13(17)8-4-2-6-10(16(19)20)12(8)14(7)18/h1-6H

InChI Key

VOZLLWQPJJSWPR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)Cl

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)Cl

Other CAS RN

129-40-8

synonyms

1-chloro-5-nitroanthraquinone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.